![molecular formula C16H24N2O4S B2933184 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1235083-29-0](/img/structure/B2933184.png)
4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential in various fields of research. This compound, also known as MP-10, has been studied for its ability to modulate dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and depression.
Mechanism of Action
Target of Action
The primary target of 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is the serine protease factor B (FB) . FB is a key node in the alternative pathway (AP) of the complement system, which is integral to the formation of C3 and C5 convertase . The AP of the complement system contributes to the pathogenesis of several human diseases, including age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases .
Biochemical Pathways
By inhibiting FB, 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide disrupts the AP of the complement system . This pathway plays a crucial role in the body’s immune response, and its disruption can alleviate the symptoms of diseases mediated by this pathway .
Pharmacokinetics
The compound is described as being orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The inhibition of FB by 4-ethoxy-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide disrupts the AP of the complement system . This can potentially alleviate the symptoms of diseases mediated by this pathway, such as age-related macular degeneration, PNH, aHUS, and various glomerular diseases .
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide in lab experiments is its high affinity for dopamine and serotonin receptors. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one limitation of using 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide. One area of interest is the development of more selective compounds that can target specific dopamine and serotonin receptor subtypes. Additionally, further research is needed to fully understand the potential therapeutic effects of 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide in neurological disorders such as Parkinson's disease and depression. Finally, studies investigating the potential use of this compound in addiction and schizophrenia research are also warranted.
In conclusion, 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a promising compound with potential applications in various fields of scientific research. Its ability to modulate dopamine and serotonin receptors makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological processes. While there are limitations to its use in lab experiments, the potential future directions for research on this compound are numerous and exciting.
Synthesis Methods
The synthesis of 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves a multi-step process that has been described in detail in various scientific publications. The method involves the reaction of 4-ethoxybenzoyl chloride with 1-(methylsulfonyl)piperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
The potential applications of 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide in scientific research are vast. Studies have shown that this compound has a high affinity for dopamine and serotonin receptors, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, research has suggested that 4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide may have potential in the treatment of drug addiction and schizophrenia.
properties
IUPAC Name |
4-ethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-22-15-6-4-14(5-7-15)16(19)17-12-13-8-10-18(11-9-13)23(2,20)21/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKIUZOCKLQAFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.